![molecular formula C16H21N5O2 B2355093 1,3,5-trimethyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-4-carboxamide CAS No. 2097914-34-4](/img/structure/B2355093.png)
1,3,5-trimethyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1,3,5-trimethyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H21N5O2 and its molecular weight is 315.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1,3,5-trimethyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-4-carboxamide represents a unique class of chemical entities with potential biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C15H18N4O3 with a molecular weight of approximately 302.33 g/mol. Its structure features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Antiviral Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antiviral activity. For instance, compounds similar to the one have shown efficacy against various viral strains. A related study demonstrated that certain pyrazolecarboxamide hybrids reduced viral replication significantly in vitro, with effective concentrations (EC50) ranging from 5 to 28 μM against respiratory syncytial virus (RSV) and hepatitis C virus (HCV) .
Anticancer Properties
The biological activity of the compound also extends to anticancer effects. Research has shown that modifications in the pyrazole structure can enhance selectivity towards cancer cells. For example, the incorporation of specific substituents has been linked to increased inhibitory effects on cancer cell proliferation. In one case study, a pyrazole derivative exhibited an IC50 value of 9.19 μM against HCV-1b, indicating strong potential for further development as an antiviral agent .
The mechanism by which this compound exerts its biological effects is likely multifaceted. Pyrazole derivatives are known to interact with various biological targets, including enzymes involved in nucleic acid synthesis and cellular signaling pathways. The specific interactions of this compound may include:
- Inhibition of Viral RNA Polymerases : Similar compounds have been shown to inhibit RNA polymerase activity, thus preventing viral replication.
- Modulation of Cell Signaling Pathways : Pyrazoles can influence pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Table 1: Summary of Biological Activities
Activity Type | Assessed Compound | EC50/IC50 Value | Reference |
---|---|---|---|
Antiviral | Pyrazole derivative | 5–28 μM | |
Anticancer | Related pyrazole | 9.19 μM | |
Enzyme Inhibition | Various derivatives | IC50 = 540 ± 91 nM |
Case Study: Antiviral Efficacy
In a controlled study examining the antiviral properties of several pyrazole derivatives, one compound demonstrated a remarkable ability to inhibit RSV replication at concentrations as low as 5 μM. This finding suggests that structural modifications can enhance the efficacy of pyrazole-based compounds against viral pathogens .
Case Study: Cancer Cell Proliferation Inhibition
Another investigation focused on the anticancer potential of a structurally related pyrazole derivative. The study revealed that this compound effectively reduced the proliferation of cancer cells by targeting specific signaling pathways. The results indicated a dose-dependent response with significant inhibition observed at concentrations below 10 μM .
Eigenschaften
IUPAC Name |
1,3,5-trimethyl-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-10-15(11(2)20(3)18-10)16(23)17-7-8-21-14(22)9-12-5-4-6-13(12)19-21/h9H,4-8H2,1-3H3,(H,17,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQQOMDZNRDQJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCCN2C(=O)C=C3CCCC3=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.